molecular formula C20H44N4Na3O16S4 B12446126 3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3)

3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3)

Cat. No.: B12446126
M. Wt: 793.8 g/mol
InChI Key: MAOJFINLIAUPQQ-UHFFFAOYSA-N
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Description

3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) is a chemical compound with the molecular formula C20H44N4Na3O16S4. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its buffering capacity, making it valuable in biological and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) typically involves the reaction of piperazine with 2-hydroxypropane-1-sulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified to achieve the desired purity level .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce hydroxylated compounds .

Scientific Research Applications

3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) primarily involves its buffering capacity. The compound can donate or accept protons to maintain a stable pH in various environments. This property is crucial in biological systems where pH fluctuations can affect enzymatic activity and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Piperazine-N,N’-bis(2-hydroxypropanesulfonic acid) disodium salt
  • Piperazine-N,N’-bis(2-hydroxypropanesulfonic acid) dihydrate

Uniqueness

Compared to similar compounds, 3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) offers a higher buffering capacity and stability under various conditions. Its unique molecular structure allows it to perform effectively in a wide range of applications, making it a preferred choice in many scientific and industrial settings .

Properties

Molecular Formula

C20H44N4Na3O16S4

Molecular Weight

793.8 g/mol

InChI

InChI=1S/2C10H22N2O8S2.3Na/c2*13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;;;/h2*9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20);;;

InChI Key

MAOJFINLIAUPQQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.[Na].[Na].[Na]

Origin of Product

United States

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